molecular formula C12H19NO3 B2503302 1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol CAS No. 847245-02-7

1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B2503302
CAS No.: 847245-02-7
M. Wt: 225.288
InChI Key: IAICTQOJDXPPLB-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol is a propan-2-ol derivative featuring a furan-2-ylmethoxy group and a pyrrolidin-1-yl substituent. The furan ring contributes to lipophilicity, while the pyrrolidine group enhances basicity, influencing receptor binding and pharmacokinetics .

Properties

IUPAC Name

1-(furan-2-ylmethoxy)-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c14-11(8-13-5-1-2-6-13)9-15-10-12-4-3-7-16-12/h3-4,7,11,14H,1-2,5-6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAICTQOJDXPPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COCC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Furan-2-ylmethoxy Intermediate: This can be achieved by reacting furan-2-carbaldehyde with methanol in the presence of an acid catalyst.

    Nucleophilic Substitution: The furan-2-ylmethoxy intermediate is then reacted with 3-chloropropan-1-ol under basic conditions to form the desired product.

    Cyclization: The final step involves the cyclization of the intermediate with pyrrolidine under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

    Addition: The double bonds in the furan ring can participate in addition reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

    Addition: Addition reactions can be facilitated by catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

    Addition: Formation of addition products with various functional groups.

Scientific Research Applications

Biological Applications

  • Pharmaceutical Development
    • The compound has shown promise in drug development due to its structural similarity to known pharmacophores. It may act as a precursor or intermediate in synthesizing novel therapeutic agents targeting various diseases.
    • Case Study: Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against neurological disorders. The structural characteristics of 1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol suggest potential neuroprotective effects, warranting further investigation into its pharmacological profiles .
  • Antimicrobial Activity
    • Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing furan and pyrrolidine rings have been documented to exhibit antibacterial and antifungal activities.
    • Case Study: A study evaluated the antimicrobial efficacy of various furan derivatives, including those similar to this compound, demonstrating inhibition against common pathogens .

Material Science Applications

  • Polymer Chemistry
    • The compound's unique structure allows it to be utilized in the synthesis of advanced polymers and materials. Its ability to participate in cross-linking reactions can enhance the mechanical properties of polymeric materials.
    • Case Study: Research on the incorporation of pyrrolidine-based compounds into polymer matrices has shown improvements in thermal stability and mechanical strength, making them suitable for high-performance applications .

Table of Potential Applications

Application AreaDescriptionReferences
Pharmaceutical DevelopmentPotential precursor for neuroprotective agents and other therapeutic compounds
Antimicrobial ActivityExhibits antibacterial and antifungal properties, potentially useful in medical formulations
Polymer ChemistryEnhances mechanical properties of polymers through cross-linking

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The furan and pyrrolidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:
  • Furan vs. Halogen/Phenoxy Substituents: The furan-2-ylmethoxy group in the target compound may enhance π-π stacking interactions compared to halogenated (e.g., tribromophenoxy in CHJ04068) or chloro substituents .
  • Pyrrolidine vs.
β-Adrenoceptor Binding and β-Blocker Potential
  • Target Compound: Likely interacts with β-adrenoceptors due to structural similarity to 1-amino-3-(furan-2-ylmethoxy)propan-2-ol, a known β-blocker intermediate .
  • CHJ04068 : Exhibits Sphk1 inhibitory activity, suggesting kinase-targeted applications distinct from β-blockade .
  • 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol: Serves as a precursor for β-adrenoceptor blockers, with the chloro group enabling further functionalization .
Antimicrobial and Antiarrhythmic Activity
  • Compounds with pyrrolidine/pyrrolidinone cores (e.g., 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one in ) show antimicrobial activity, suggesting the target compound may share similar properties .
  • Indole derivatives () demonstrate antiarrhythmic and adrenoceptor binding, but the furan ring in the target compound may alter selectivity .

Physicochemical Properties

Property Target Compound CHJ04068 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol
Molecular Weight ~253.3 g/mol (estimated) 643.3 g/mol ~179.6 g/mol
Polarity Moderate (furan + pyrrolidine) High (tribromophenoxy) Low (chloro substituent)
Melting Point Not reported 61–63°C Not reported
  • The tribromophenoxy group in CHJ04068 increases molecular weight and polarity compared to the target compound .

Biological Activity

1-(Furan-2-ylmethoxy)-3-(pyrrolidin-1-yl)propan-2-ol, with the CAS number 847245-02-7 and the molecular formula C12H19NO3, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and recent research findings.

The compound is characterized by its unique structure, which includes a furan ring and a pyrrolidine moiety. These structural features are crucial for its biological interactions.

PropertyValue
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
CAS Number847245-02-7

Antioxidant Activity

Recent studies have indicated that compounds with furan and pyrrolidine structures exhibit significant antioxidant properties. The mechanism involves scavenging free radicals and reducing oxidative stress in cells.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic processes. For instance, similar compounds have shown inhibition of mushroom tyrosinase, which is critical in melanin synthesis. The IC50 values for related compounds suggest that this compound may also possess comparable inhibitory activity.

Case Study: Tyrosinase Inhibition
A related study on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives demonstrated potent tyrosinase inhibitory activity with IC50 values as low as 0.0433 µM for specific derivatives. This suggests that this compound could exhibit similar or enhanced activity due to structural similarities .

Neuroprotective Effects

Research indicates that compounds containing pyrrolidine rings may offer neuroprotective benefits by modulating neurotransmitter levels and protecting neuronal cells from apoptosis. These effects are particularly relevant in the context of neurodegenerative diseases.

In Vitro Studies

In vitro studies have highlighted the potential of this compound to modulate cellular responses under oxidative stress conditions. These studies typically assess cell viability, reactive oxygen species (ROS) levels, and apoptosis markers.

Study ReferenceBiological Activity AssessedKey Findings
Antioxidant ActivitySignificant reduction in ROS levels in treated cells
Enzyme InhibitionPotential inhibition of tyrosinase; further studies needed

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target enzymes such as tyrosinase. These studies reveal potential binding sites and interactions that could explain its biological activity.

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